3a-Epiburchellin
Overview
Description
3a-Epiburchellin is a neolignan natural product known for its unique structure, which includes three contiguous stereogenic centers. It is derived from plants such as Ocotea cymbarum and has shown various bioactivities, including antiviral and larvicidal properties .
Mechanism of Action
Target of Action
Burchellin, a neolignan natural product, has been found to have potent antiviral effects against coxsackie virus B3 . It also exhibits significant bioactivity against the dengue mosquito, Aedes aegypti . Therefore, its primary targets can be identified as viral entities and mosquito larvae.
Mode of Action
Burchellin interferes with the development cycle of the mosquito, Aedes aegypti
Biochemical Pathways
It is known that burchellin can cause cellular destruction and disorganization in the digestive system of mosquito larvae .
Pharmacokinetics
It has been found to have molecular stability when dissolved in water , which suggests it may have favorable bioavailability.
Result of Action
Burchellin’s action results in 100% mortality in mosquito larvae (L3) at concentrations ≥ 30 ppm . It causes cellular destruction and disorganization, cell spacing, and vacuolization of epithelial cells in small regions of the midgut in the larvae .
Biochemical Analysis
Biochemical Properties
Burchellin interacts with various enzymes and proteins in biochemical reactions. The construction of a 2,3-dihydrobenzofuran moiety by two Claisen rearrangements and a one-step rearrangement/cyclization and subsequent tandem ester hydrolysis/oxy–Cope rearrangement/methylation furnishes the basic skeleton of Burchellin .
Cellular Effects
Burchellin has been found to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Burchellin exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, Burchellin shows changes in its effects. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Burchellin vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Burchellin is involved in various metabolic pathways, interacting with enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
Burchellin is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Burchellin and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of burchellin involves several key steps. The construction of a 2,3-dihydrobenzofuran moiety is achieved through two Claisen rearrangements and a one-step rearrangement/cyclization. Subsequent tandem ester hydrolysis/oxy-Cope rearrangement/methylation furnishes the basic skeleton of burchellin. The enantiomers of burchellin and its 1′-epi-diastereoisomer are obtained by preparative chiral phase high-performance liquid chromatography (HPLC) purification .
Industrial Production Methods
While specific industrial production methods for burchellin are not extensively documented, the synthetic route described above provides a foundation for scalable production. The use of chiral phase HPLC purification is crucial for obtaining the enantiomers in pure form .
Chemical Reactions Analysis
Types of Reactions
3a-Epiburchellin undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in burchellin.
Reduction: Reduction reactions can alter the oxidation state of burchellin’s functional groups.
Substitution: Substitution reactions can replace specific atoms or groups within the burchellin molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of burchellin.
Scientific Research Applications
3a-Epiburchellin has been studied for its various scientific research applications:
Comparison with Similar Compounds
3a-Epiburchellin is unique among neolignan natural products due to its rare core structure with three contiguous stereogenic centers. Similar compounds include:
Magnolol: Another neolignan with bioactive properties.
Honokiol: Known for its anti-inflammatory and anticancer activities.
Eudesmin: Exhibits various pharmacological effects.
Compared to these compounds, burchellin’s distinct stereochemistry and specific bioactivities, such as its potent larvicidal and antiviral effects, highlight its uniqueness .
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5-methoxy-3-methyl-3a-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O5/c1-4-7-20-10-17(22-3)14(21)9-18(20)25-19(12(20)2)13-5-6-15-16(8-13)24-11-23-15/h4-6,8-10,12,19H,1,7,11H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLJFAQVSWXZEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC(=O)C(=CC12CC=C)OC)C3=CC4=C(C=C3)OCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20959203 | |
Record name | 2-(2H-1,3-Benzodioxol-5-yl)-5-methoxy-3-methyl-3a-(prop-2-en-1-yl)-3,3a-dihydro-1-benzofuran-6(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20959203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112156-46-4, 38276-59-4 | |
Record name | 2-(1,3-Benzodioxol-5-yl)-3,3a-dihydro-5-methoxy-3-methyl-3a-2-propen-1-yl-6(2H)-benzofuranone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112156-46-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Burchellin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038276594 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Burchellin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=370991 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(2H-1,3-Benzodioxol-5-yl)-5-methoxy-3-methyl-3a-(prop-2-en-1-yl)-3,3a-dihydro-1-benzofuran-6(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20959203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Burchellin and where is it found?
A1: Burchellin is a neolignan natural product originally isolated from the Amazonian tree Aniba burchellii []. It is characterized by a rare core structure containing three contiguous stereogenic centers []. It has also been found in other plant species like Ocotea cymbarum [, ], Endlicheria dysodantha [], Piper hancei [], and Piper wallichii [].
Q2: What are the biological activities reported for Burchellin?
A2: Burchellin has demonstrated potent antiviral activity against Coxsackie virus B3 []. It also exhibits larvicidal activity against Aedes aegypti mosquito larvae, effectively disrupting their development cycle [, ]. Additionally, Burchellin derivatives have shown antitumor effects against neuroblastoma cells, inducing caspase-dependent apoptosis and inhibiting cell growth pathways []. It also shows inhibitory effects on Trypanosoma cruzi, the parasite responsible for Chagas disease, within its insect vector Rhodnius prolixus [].
Q3: How does Burchellin exert its larvicidal effect on Aedes aegypti?
A3: Burchellin interferes with the development of Aedes aegypti mosquitoes. At concentrations ≥30 ppm, it causes 100% mortality in third instar larvae (L3) [, ]. Histological analysis revealed that Burchellin induces cellular destruction, disorganization, cell spacing, and vacuolization in the midgut epithelial cells of treated larvae [].
Q4: What is known about the structure of Burchellin?
A4: Burchellin possesses a hexahydrobenzofuranoid neolignan skeleton [, ]. Its molecular formula is C20H22O6 []. The total synthesis of its enantiomers and those of its 1'-epi-diastereoisomer has been achieved, allowing for structural elucidation through spectroscopic data analyses and comparison of experimental and calculated electronic circular dichroism data [].
Q5: What is the mechanism of action of Burchellin against neuroblastoma cells?
A6: Burchellin derivative, specifically compound 4, induces caspase-dependent apoptosis in neuroblastoma cells via the mitochondrial pathway []. This involves the activation of caspase-3, -7, and -9, and cleavage of poly (ADP-ribose) polymerase. Additionally, it inhibits cell growth signaling pathways involving extracellular signal-regulated kinase 1 and 2 (ERK1/2), AKT8 virus oncogene cellular homolog (AKT), and signal transducer and activator of transcription 3 (STAT3) [].
Q6: Has Burchellin been investigated for its potential in treating Chagas disease?
A7: Yes, studies have shown that Burchellin negatively affects Triatoma infestans, another important vector of Chagas disease, and inhibits Trypanosoma cruzi development within this vector []. This suggests potential for Burchellin as a novel agent for controlling Chagas disease transmission.
Q7: Are there any known synthetic routes for Burchellin?
A9: Yes, total synthesis of Burchellin and its isomers has been achieved. One approach utilizes a concise and efficient six-step route to divergently access the enantiomers. Key steps include constructing a 2,3-dihydrobenzofuran moiety via two Claisen rearrangements followed by a one-step rearrangement/cyclization. Tandem ester hydrolysis/oxy-Cope rearrangement/methylation then furnishes the core Burchellin skeleton []. Another approach utilizes regioselective Lewis Acid-directed reactions of 2-Alkoxy-5-alkyl-1,4-benzoquinones with styrenes for the synthesis of Burchellin and Guianin neolignans [, ]. Biomimetic synthesis routes have also been explored [].
Q8: Have any structure-activity relationship (SAR) studies been conducted on Burchellin?
A10: While detailed SAR studies are limited, the antitumor activity of Burchellin derivatives against neuroblastoma cells suggests that structural modifications can influence potency and potentially target selectivity []. Further research is needed to establish clear SAR trends.
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